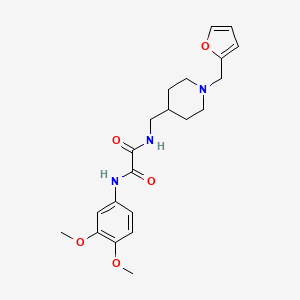![molecular formula C17H16O2 B2806963 2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one CAS No. 77389-46-9](/img/structure/B2806963.png)
2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one, also known as IBOP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzoxepin derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
This compound belongs to the class of cyclic imides and has been studied for its potential biological activities. While cyclic imides are well-known for their diverse effects, N-hydroxy analogues like this compound have received less attention. Researchers have synthesized derivatives with the aim of developing β-adrenolytic, anxiolytic, anti-inflammatory, and analgesic agents . Additionally, some derivatives exhibit metal-chelating properties and inhibit microbial growth, making them promising candidates for drug development.
Organic Synthesis and Methodology
The synthesis of 5-(propan-2-yl)-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one involves conventional methods, including the Diels-Alder reaction. Researchers have explored alternative approaches for producing 4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene derivatives, particularly N-hydroxy derivatives. This compound serves as a valuable starting material for such synthetic pathways .
Chemical Biology and Receptor Affinity
The large group of 4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene derivatives has been evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT2A). Understanding receptor interactions is crucial for drug design and therapeutic interventions. Researchers investigate the binding properties of these compounds to gain insights into their pharmacological effects .
Novel Triazole Derivatives
Researchers have synthesized novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds. These derivatives may have potential applications in medicinal chemistry, including antimicrobial or antitumor activities. Although not directly related to the compound , this highlights the broader interest in triazole-based compounds .
PARP-1 Inhibitors
Poly (ADP-ribose) polymerases-1 (PARP-1) play a role in DNA repair mechanisms. PARP-1 inhibitors enhance the effects of DNA-damaging agents in cancer therapy. While not specifically about our compound, the design and synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives demonstrate the ongoing interest in developing novel compounds for cancer treatment .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with enzymes, receptors, and other proteins, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility, permeability, metabolic stability, and potential for drug-drug interactions would need to be assessed to fully understand its pharmacokinetic profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, temperature can influence the compound’s kinetics and dynamics .
Propriétés
IUPAC Name |
2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11(2)12-7-8-16-15(9-12)17(18)14-6-4-3-5-13(14)10-19-16/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSZGAMTRBGSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

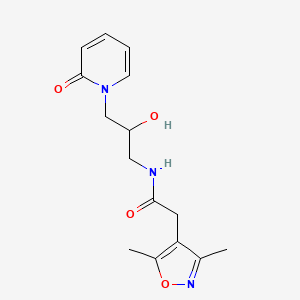
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)
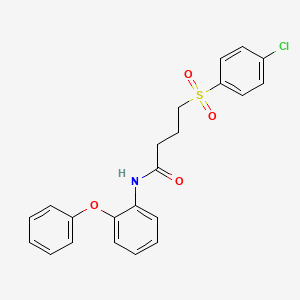
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)


![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)
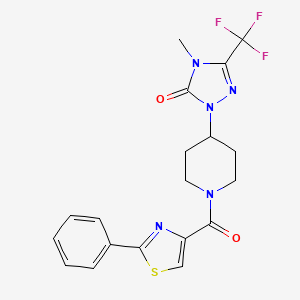
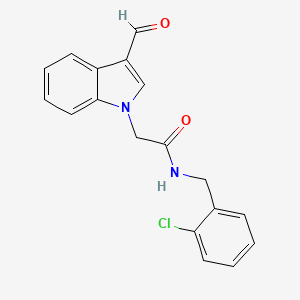
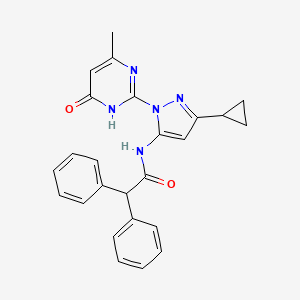
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)
